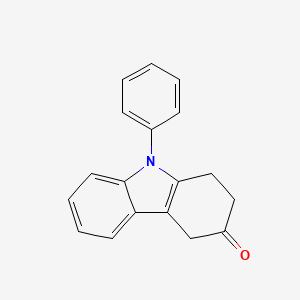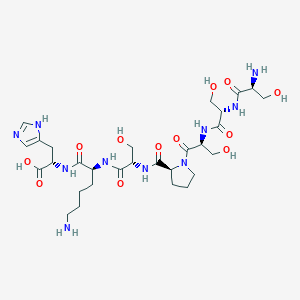
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine is a synthetic peptide composed of seven amino acids: three serine residues, one proline residue, one lysine residue, and one histidine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Applications De Recherche Scientifique
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development and delivery.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine involves its interaction with specific molecular targets and pathways. The serine residues can participate in hydrogen bonding and other interactions, while the lysine and histidine residues can engage in electrostatic interactions and coordination with metal ions. These interactions can modulate the peptide’s biological activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine
- L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginine amide trifluoroacetate salt
- Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine
Uniqueness
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple serine residues allows for extensive hydrogen bonding, while the lysine and histidine residues provide sites for electrostatic interactions and metal coordination.
Propriétés
Numéro CAS |
888486-25-7 |
|---|---|
Formule moléculaire |
C29H48N10O12 |
Poids moléculaire |
728.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C29H48N10O12/c30-6-2-1-4-17(24(45)35-18(29(50)51)8-15-9-32-14-33-15)34-25(46)20(12-42)37-27(48)22-5-3-7-39(22)28(49)21(13-43)38-26(47)19(11-41)36-23(44)16(31)10-40/h9,14,16-22,40-43H,1-8,10-13,30-31H2,(H,32,33)(H,34,46)(H,35,45)(H,36,44)(H,37,48)(H,38,47)(H,50,51)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
KPMPNKXSROSILG-CPDXTSBQSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
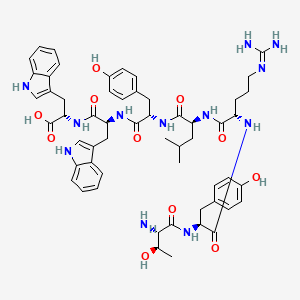

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
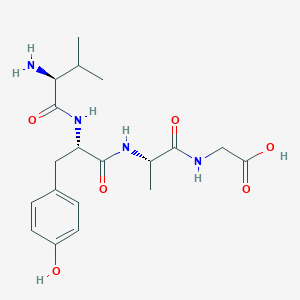
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)

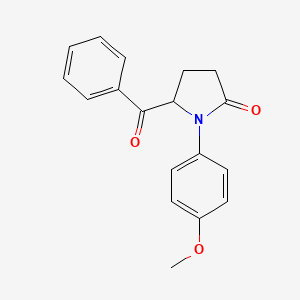
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)
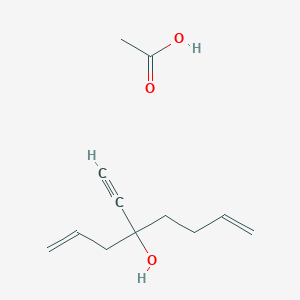
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)
